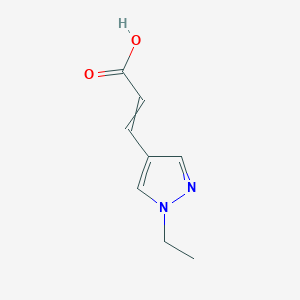

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid

Description

X-ray Crystallographic Analysis of Molecular Configuration

Crystallographic investigations of pyrazole-acrylic acid derivatives have provided crucial insights into the molecular geometry and solid-state packing of these compounds. Although direct crystallographic data for this compound is limited in the available literature, comparative studies of structurally related compounds offer valuable information about expected molecular conformations. Research on related pyrazole-containing acrylic acid derivatives has demonstrated that the geometry around the double bond significantly affects the physical properties, reactivity, and crystalline arrangement of these molecules.

X-ray crystallographic analysis of compound BE2697, a closely related cyano-acrylic acid derivative, confirmed the E-configuration as the predominant form due to its thermodynamic stability. The crystallographic data revealed precise structural details essential for understanding the molecular framework of pyrazole-acrylic acid systems. In the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, a related pyrazole derivative, the dihedral angle between the pyrazole and benzene ring mean planes was determined to be 76.06 degrees, indicating significant non-planar arrangements in pyrazole-containing molecules.

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBEMGZOZNVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344478 | |

| Record name | 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304903-09-1 | |

| Record name | 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

Pyrazole-4-carbaldehyde derivatives react with malonic acid in the presence of a base (piperidine/pyridine) to form acrylic acid derivatives:

$$

\text{Pyrazole-4-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{piperidine/pyridine, EtOH, reflux}} (2E)\text{-acrylic acid derivative}

$$

Key Steps

- Synthesis of Pyrazole-4-carbaldehydes :

- Condensation Conditions :

- Solvent : Ethanol

- Catalyst : Piperidine (3 drops) and pyridine (5 drops)

- Temperature : Reflux (≈78°C)

- Reaction Time : 6–10 hours.

Cyclization of Hydrazines with Diketones

A alternative route involves pyrazole ring formation followed by functionalization. This method is adapted from patent literature (KR101730393B1).

Reaction Scheme

- Pyrazole Ring Formation :

- React 1,3-diketones with methylhydrazine to form pyrazole intermediates.

- Oxidation of Ketone to Carboxylic Acid :

Key Steps

- Cyclization :

- Reagent : Methylhydrazine

- Temperature : -25°C to 15°C (prevents side reactions).

- Oxidation :

- Oxidizing Agent : Sodium hypochlorite (NaClO)

- Conditions : Room temperature, aqueous medium.

Results

- Overall Yield : ≈80% (after oxidation).

Acylation of Pyrazole Derivatives

A less common method involves introducing the acrylic acid moiety via acyl chloride intermediates , as suggested in general synthetic protocols.

Reaction Scheme

- Synthesis of Acryloyl Chloride :

- React pyrazole-4-methanol with acryloyl chloride under basic conditions.

- Hydrolysis to Carboxylic Acid :

- Hydrolyze the intermediate ester or chloride to the free acid.

Key Steps

- Base : Triethylamine or pyridine

- Solvent : Dichloromethane or THF

- Hydrolysis : Aqueous NaOH or HCl.

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Knoevenagel Condensation | High yields (70–85%), one-step | Requires pre-synthesized aldehydes |

| Cyclization-Oxidation | Scalable for industrial production | Multi-step, lower overall yield |

| Acylation | Flexible functionalization | Low efficiency for bulky substituents |

Key Research Findings

- Stereoselectivity : The (2E)-configuration is favored due to conjugation with the pyrazole ring’s electron-withdrawing groups.

- Spectroscopic Confirmation :

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Acts as an intermediate in synthesizing more complex heterocyclic compounds, which are pivotal in drug discovery and material science.

Biology

- Biological Activities : Investigated for antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

Medicine

- Pharmaceutical Development : Explored as a lead compound for developing new drugs targeting diseases such as cancer and infections. Its unique structural features allow it to interact with specific biological targets, modulating enzyme activity and cellular signaling pathways .

Industry

- Specialty Chemicals : Utilized in producing specialty chemicals and materials with tailored properties for applications in agriculture, dyes, and other industrial products .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Drug Development Insights

Research has indicated that this compound serves as a promising scaffold for developing novel anticancer agents. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in various studies.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in pyrazole substituents and backbone modifications, which influence solubility, reactivity, and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Backbone Modifications : Cyclopropane-containing analogs (e.g., Entry 3) introduce steric constraints, which may limit conformational flexibility but improve target selectivity .

- Reactivity : Acyl chloride derivatives (Entry 5) enable facile ester/amide formation, contrasting with the parent acid’s carboxylate reactivity .

Table 2: Pricing and Availability

Biological Activity

Overview

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative characterized by its unique structure, which includes an ethyl group on the nitrogen atom at the 1-position and an acrylic acid moiety at the 3-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

This compound is classified under pyrazole derivatives, which are known for their diverse biological activities. The presence of the acrylic acid component suggests potential reactivity that could be harnessed for various applications, including the synthesis of more complex heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may modulate various cellular processes, potentially leading to therapeutic effects. The compound is hypothesized to exert its effects by inhibiting or activating key enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This has been explored in various studies where the compound was tested against different bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.

Anticancer Potential

The anticancer properties of this compound have been a focal point in several studies. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyrazole compounds similar to this compound have shown significant cytotoxicity against human cancer cell lines, including Huh7 and MCF7 cells, with IC50 values indicating effective antiproliferative activity .

Case Studies

- Study on Anticancer Activity : A study evaluated the antiproliferative effects of several pyrazole derivatives, including this compound. Results indicated that certain derivatives exhibited IC50 values less than 5 μM against hepatocellular carcinoma cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptotic pathways .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | IC50 < 5 μM against Huh7 cells | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |

| Receptor Interaction | Binds to specific receptors affecting signaling |

Q & A

Q. What are the standard synthetic routes for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via a Knoevenagel condensation between 1-ethyl-1H-pyrazole-4-carbaldehyde and malonic acid. A typical procedure involves refluxing the aldehyde with malonic acid in pyridine for 3 hours, followed by acidification with HCl to precipitate the product . Reaction conditions such as solvent choice (pyridine for catalysis), temperature (reflux at ~100°C), and stoichiometric ratios (1:1 aldehyde to malonic acid) are critical for achieving high yields (>95%) and purity. Post-synthesis purification via recrystallization (e.g., slow water evaporation) ensures removal of unreacted starting materials .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the (E)-configuration of the α,β-unsaturated carboxylic acid moiety. Key signals include a downfield-shifted vinyl proton (δ ~7.5–8.0 ppm, J = 15–16 Hz) and carbonyl carbon resonances (δ ~165–170 ppm) . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carboxylic acid (O–H stretch: ~2500–3300 cm⁻¹) and conjugated C=C bonds (~1620 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm) .

Q. How can researchers optimize solubility for in vitro assays?

Solubility in aqueous buffers can be enhanced via pH adjustment (e.g., neutralization with NaOH to form the sodium salt) or co-solvents like dimethyl sulfoxide (DMSO). Pre-formulation studies should assess solubility in PBS (pH 7.4) and cell culture media, noting that the carboxylic acid group confers pH-dependent solubility (pKa ~4.5) .

Advanced Research Questions

Q. What strategies are effective for analyzing supramolecular interactions in crystalline forms of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as O–H···N hydrogen bonds between the carboxylic acid and pyrazole nitrogen (d = 2.6–2.8 Å) and π-π stacking of aromatic rings (centroid distances: 3.5–4.0 Å) . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals forces), while thermal gravimetric analysis (TGA) evaluates crystal stability under heating .

Q. How can computational modeling predict the compound’s pharmacological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecular geometry and electronic properties, such as frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Docking studies against target proteins (e.g., enzymes with pyrazole-binding pockets) assess binding affinities and interaction motifs (e.g., hydrogen bonding with catalytic residues) .

Q. What methodologies resolve discrepancies in biological activity data across studies?

Q. How does the ethyl group on the pyrazole ring influence metabolic stability?

Comparative pharmacokinetic studies using LC-MS/MS can track metabolite formation in hepatic microsomes. The ethyl substituent reduces oxidative metabolism compared to methyl analogs, as shown by slower depletion rates (t₁/₂ > 60 minutes vs. <30 minutes for methyl derivatives) . CYP450 isoform inhibition assays (e.g., CYP3A4) identify metabolic pathways susceptible to competitive inhibition.

Methodological Tables

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å | |

| Hydrogen bond length | O–H···N: 2.65 Å |

Table 2: Synthetic Yield Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 100 | 97.9 | >99 |

| Ethanol | 80 | 65.2 | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.